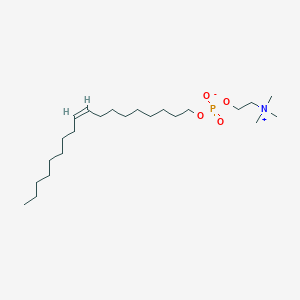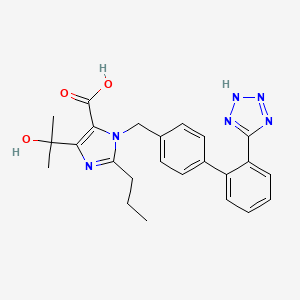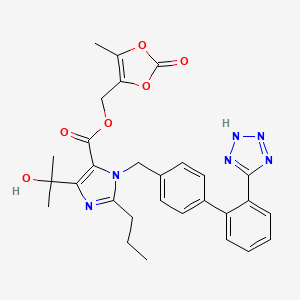
オノニン
概要
説明
オノノサイドは、抗菌作用や抗炎症作用など、顕著な生物活性を示す天然化合物です .
2. 製法
合成経路と反応条件: オノノサイドは、フォルモノネチンのグリコシル化によって合成することができます。 このプロセスは、フォルモノネチンと適切なグリコシルドナーを酸性または酵素条件下で反応させて、グリコシド結合を形成する反応を伴います .
工業生産方法: オノノサイドの工業生産は、通常、アストラガルス・メンブラナセウスやカンゾウなどの植物源からの抽出によって行われます。 抽出プロセスには、溶媒抽出、続いてクロマトグラフィー技術を用いた精製が含まれます .
反応の種類:
酸化: オノノサイドは酸化反応を起こし、さまざまな酸化誘導体を生成します。
還元: オノノサイドの還元は、化合物の還元型を生成し、異なる生物活性を示す可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な生成物:
4. 科学研究への応用
オノノサイドは、幅広い科学研究への応用があります。
化学: グリコシル化反応とグリコシドの合成の研究において、モデル化合物として使用されます。
生物学: 植物の防御機構における役割と、微生物の増殖に対する影響について調査されています。
医学: 抗炎症作用、抗菌作用、抗がん作用など、潜在的な治療効果について研究されています。
科学的研究の応用
Ononoside has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying glycosylation reactions and the synthesis of glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on microbial growth.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antibacterial, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
作用機序
オノノサイドは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗菌作用: 細菌の細胞壁の合成と機能を阻害することにより、病原体の増殖を抑制します。
抗炎症作用: 炎症性サイトカインや酵素の産生を阻害することにより、炎症経路を調節します。
生化学分析
Biochemical Properties
Ononin plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to interact with matrix metalloproteinases 2 and 9, which are enzymes involved in the degradation of the extracellular matrix. By inhibiting these enzymes, ononin can reduce the invasiveness and migratory capabilities of cancer cells . Additionally, ononin interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Cellular Effects
Ononin exerts significant effects on various types of cells and cellular processes. In osteosarcoma cells, ononin has been shown to inhibit cell migration and invasion by limiting the activity of matrix metalloproteinases 2 and 9 and the epidermal growth factor receptor-extracellular signal-regulated kinase 1/2 pathway . This inhibition leads to reduced cell proliferation and increased apoptosis. Ononin also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer properties .
Molecular Mechanism
The molecular mechanism of ononin involves its binding interactions with specific biomolecules and its ability to modulate enzyme activity. Ononin binds to matrix metalloproteinases 2 and 9, inhibiting their activity and preventing the degradation of the extracellular matrix . This inhibition reduces the invasiveness and migratory capabilities of cancer cells. Additionally, ononin interacts with the epidermal growth factor receptor and the extracellular signal-regulated kinase 1/2 signaling pathway, leading to the inhibition of cell proliferation and induction of apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ononin have been observed to change over time. Ononin exhibits stability under various conditions, but its degradation can occur over extended periods. Long-term studies have shown that ononin maintains its anticancer properties, including the inhibition of cell proliferation and induction of apoptosis, in both in vitro and in vivo models . The stability and efficacy of ononin may vary depending on the specific experimental conditions and the duration of exposure.
Dosage Effects in Animal Models
The effects of ononin vary with different dosages in animal models. Studies have shown that ononin exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of cell proliferation and induction of apoptosis . At very high doses, ononin may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. It is essential to determine the optimal dosage of ononin to maximize its therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
Ononin is involved in various metabolic pathways, including its conversion to formononetin, its aglycone form, through the action of β-glucosidase enzymes This conversion is crucial for the bioavailability and pharmacological activity of ononin Ononin also interacts with other enzymes and cofactors involved in its metabolism, affecting metabolic flux and metabolite levels
Transport and Distribution
Ononin is transported and distributed within cells and tissues through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Ononin’s localization and accumulation within cells can influence its activity and function. Studies have shown that ononin can accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects .
準備方法
Synthetic Routes and Reaction Conditions: Ononoside can be synthesized through the glycosylation of formononetin. The process involves the reaction of formononetin with a suitable glycosyl donor under acidic or enzymatic conditions to form the glycoside bond .
Industrial Production Methods: Industrial production of Ononoside typically involves extraction from plant sources such as Astragalus membranaceus and Glycyrrhiza uralensis. The extraction process includes solvent extraction followed by purification using chromatographic techniques .
Types of Reactions:
Oxidation: Ononoside can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of Ononoside can yield reduced forms of the compound, which may have different biological activities.
Substitution: Ononoside can participate in substitution reactions, where the glycoside moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases.
Major Products:
類似化合物との比較
オノノサイドは、その特定のグリコシル化パターンと生物活性により、イソフラボン配糖体の中でユニークな存在です。類似の化合物には以下のようなものがあります。
ダイジン: 抗炎症作用や抗がん作用など、類似の作用を示す別のイソフラボン配糖体です。
ゲニステイン: 抗酸化作用と抗がん作用で知られています。
プエラリン: 神経保護効果と心保護効果を示します
オノノサイドは、幅広い生物活性と潜在的な治療応用を持つため、科学研究や産業において貴重な化合物です。
特性
IUPAC Name |
3-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O9/c1-28-12-4-2-11(3-5-12)15-10-29-16-8-13(6-7-14(16)18(15)24)30-22-21(27)20(26)19(25)17(9-23)31-22/h2-8,10,17,19-23,25-27H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGJLSBDCWOSMHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
486-62-4 | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
218 - 219 °C | |
| Record name | Ononin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033987 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of ononin?
A1: Research indicates that ononin interacts with several key signaling pathways involved in various cellular processes. Studies have shown ononin's ability to inhibit the epidermal growth factor receptor (EGFR) - extracellular signal-regulated kinase 1/2 (ERK1/2) pathway [, ], the mitogen-activated protein kinase (MAPK) pathway [, ], and the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway [, , ]. Additionally, ononin has demonstrated the ability to activate sirtuin 3 (SIRT3) [] and trigger mitophagy, a process of selective degradation of mitochondria [].
Q2: How does ononin's interaction with these targets influence its biological activity?
A2: Ononin's modulation of these pathways contributes to its diverse pharmacological activities. For example, inhibition of the EGFR-ERK1/2 pathway is linked to its anti-tumorigenic and anti-migratory effects in osteosarcoma []. Similarly, the suppression of MAPK and NF-κB signaling pathways contributes to its anti-inflammatory effects, particularly in the context of rheumatoid arthritis [, ]. Furthermore, the activation of SIRT3 has been associated with ononin's cardioprotective effects against doxorubicin-induced cardiotoxicity [].
Q3: What is the chemical structure of ononin?
A3: Ononin is an isoflavone glycoside, specifically the 7-O-β-d-glucoside of formononetin.
Q4: What are the molecular formula and weight of ononin?
A4: The molecular formula of ononin is C22H22O9, and its molecular weight is 430.4 g/mol.
Q5: Is there any spectroscopic data available for ononin?
A5: Several studies employed various spectroscopic techniques to characterize ononin and its metabolites. Techniques like nuclear magnetic resonance (NMR) [, , , ], mass spectrometry (MS) [, , , , , , ], and ultraviolet-visible (UV-Vis) spectroscopy [, ] have been used for structural elucidation and quantification.
Q6: What are the potential therapeutic applications of ononin?
A6: Research suggests a wide array of potential therapeutic applications for ononin, including:
- Anti-cancer activity: Ononin has shown promising anti-tumor effects against various cancers, including osteosarcoma [], non-small cell lung cancer [], laryngeal cancer [], and thyroid cancer [].
- Anti-inflammatory activity: Ononin exhibits anti-inflammatory effects, especially in models of colitis [] and rheumatoid arthritis [].
- Cardioprotective effects: Ononin has demonstrated cardioprotective properties, particularly against doxorubicin-induced cardiotoxicity [].
- Osteoporosis treatment: Ononin has shown potential in preventing ovariectomy-induced osteoporosis in rat models [].
Q7: What is known about the pharmacokinetics of ononin?
A7: Studies have investigated the absorption, distribution, metabolism, and excretion (ADME) of ononin. Research indicates that ononin is metabolized into various metabolites, including formononetin, in the intestine [, , ]. The bioavailability of ononin is relatively low compared to its aglycone, formononetin []. Interestingly, ononin exhibits better absorption in the large intestine compared to the small intestine [].
Q8: What analytical methods are used to characterize and quantify ononin?
A8: Various analytical techniques have been employed to identify, quantify, and monitor ononin in different matrices. These include:
- High-performance liquid chromatography (HPLC) coupled with various detectors like diode-array detectors (DAD) and mass spectrometry (MS) [, , , , , ].
- Gas chromatography-mass spectrometry (GC-MS) [].
- Ultra-high performance liquid chromatography (UHPLC) coupled with MS/MS [, ].
Q9: How is the quality of ononin ensured during research and development?
A12: Quality control is crucial in ensuring the reliability and reproducibility of research findings. Several studies highlighted the importance of rigorous analytical method validation, including assessments of linearity, sensitivity, precision, and accuracy [, , , ]. Additionally, the use of appropriate reference standards and internal standards is crucial for accurate quantification [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


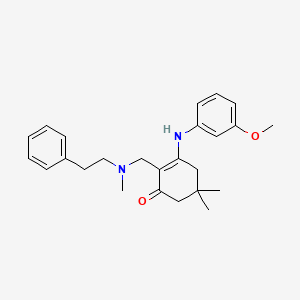
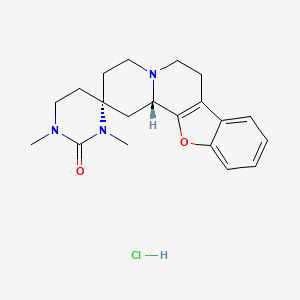
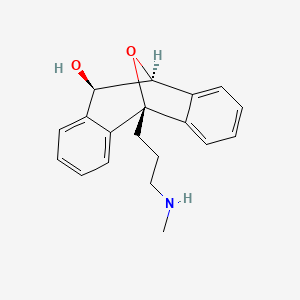
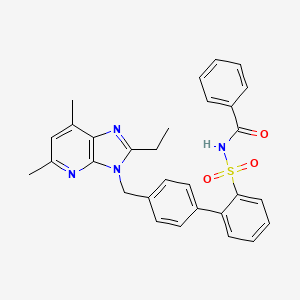
![(2Z,5E)-3-ethyl-2-[(1-ethylpyridin-1-ium-2-yl)methylidene]-5-(3-methyl-1,3-benzothiazol-2-ylidene)-1,3-thiazolidin-4-one;chloride](/img/structure/B1677256.png)
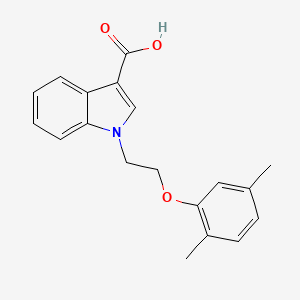
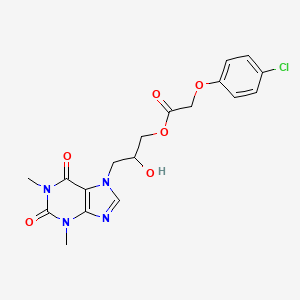
![2-[[(Z)-octadec-9-enoyl]amino]pentanedioic acid](/img/structure/B1677261.png)


